4-Ethyl-2-methyl-4-heptanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-2-methyl-4-heptanamine hydrochloride is an organic compound belonging to the class of amines. It is characterized by the presence of an amine group attached to a heptane chain with ethyl and methyl substituents. This compound is often used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-methyl-4-heptanamine hydrochloride typically involves the reaction of 4-ethyl-2-methylheptanone with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a catalyst bed under controlled temperature and pressure conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2-methyl-4-heptanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-Ethyl-2-methyl-4-heptanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Ethyl-2-methyl-4-heptanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Pentanamine, 4-methyl-: Similar structure with a shorter carbon chain.
Octodrine (2-Amino-6-methylheptane): Similar amine structure with different substituents.
Trimethylamine: A simpler amine with three methyl groups attached to the nitrogen.
Uniqueness
4-Ethyl-2-methyl-4-heptanamine hydrochloride is unique due to its specific substitution pattern on the heptane chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other amines may not be suitable.
Properties
CAS No. |
56065-49-7 |
---|---|
Molecular Formula |
C10H24ClN |
Molecular Weight |
193.76 g/mol |
IUPAC Name |
(4-ethyl-2-methylheptan-4-yl)azanium;chloride |
InChI |
InChI=1S/C10H23N.ClH/c1-5-7-10(11,6-2)8-9(3)4;/h9H,5-8,11H2,1-4H3;1H |
InChI Key |
JQJCPLGIORRFSH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC)(CC(C)C)[NH3+].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.